6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. It features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The compound is characterized by a methoxy group at the 6-position and a methyl group at the 3-position of the imidazole ring, which contribute to its unique chemical properties and biological activities. Its chemical formula is with a molecular weight of approximately 163.18 g/mol, and it is cataloged under the CAS number 1186311-16-9 .
This compound is synthesized through various chemical methods and has been studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand. It is classified as a heterocyclic organic compound, specifically within the class of imidazopyridines, which are known for their diverse biological activities .
The synthesis of 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions. In this method, potassium carbonate acts as a base while tetrabutylammonium bromide serves as a phase transfer catalyst to facilitate the reaction. This approach allows for high yields and purity of the desired product .
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability.
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with biological targets such as enzymes or receptors. Research indicates that derivatives of imidazopyridines exhibit significant inhibitory effects on various kinases involved in cell proliferation and cancer progression. For instance, modifications at the C6 position have been shown to enhance potency against cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, which are critical in cell cycle regulation .
Data from studies indicate that these compounds can achieve low nanomolar inhibitory concentrations (IC50 values), demonstrating their potential as therapeutic agents in oncology .
Relevant chemical properties include:
These properties make it suitable for various applications in scientific research and drug development .
6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine has several significant applications:
The construction of the imidazo[4,5-b]pyridine core demands precise regiocontrol to avoid isomeric mixtures. Two dominant strategies emerge for assembling 6-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine: condensation of functionalized pyridine precursors and cyclization of premodified imidazoles. The first approach typically employs 2,3-diaminopyridine derivatives, where the C6-methoxy group is installed prior to cyclization. For example, Webb et al. achieved high regioselectivity (>90%) by reacting 2-amino-3-amino-6-methoxypyridine with trimethyl orthoacetate under acidic conditions, directly yielding the 3-methyl-substituted core via cyclodehydration [2] [10].
Alternatively, cyclocondensation using 5-amino-4-cyanoformimidoyl imidazoles (e.g., compound 1a–d) with acyl acetonitriles enables core formation while simultaneously introducing C2 substituents. This method leverages the electrophilicity of the cyanoformimidoyl unit, facilitating annulation at the C4–C5 bond of the imidazole ring. Optimization revealed that polar aprotic solvents (DMF, 140°C) and stoichiometric control suppress N1-alkylation byproducts, achieving yields of 78–85% [2]. Microwave-assisted cyclization further reduces reaction times from hours to minutes while maintaining regioselectivity [10].
Table 1: Comparative Efficiency of Cyclization Methods
Precursor | Reagent/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
2,3-Diamino-6-methoxypyridine | Trimethyl orthoacetate/AcOH | >95% (C3-methyl) | 82–88 |
5-Amino-4-cyanoformimidoyl imidazole | Ethyl cyanoacetate, DMF, Δ | >90% (C2-ester) | 78–85 |
N-butyl-6-methoxy-3-nitropyridin-2-amine | Na₂S₂O₄, aryl aldehydes | Variable | 60–75 |
A significant challenge arises when using 3-nitropyridine-2-amines (1 or 3), as reductive cyclization with aryl aldehydes and sodium dithionite yields mixtures of 2-aryl-imidazo[4,5-b]pyridines (2a–h, 4a–b) with inconsistent regiochemistry. This method gave <30% yield for the unsubstituted core, underscoring its limitations for synthesizing the 6-methoxy-3-methyl variant [10].
Installing the methoxy group at the C6 position presents distinct challenges depending on the stage of functionalization. Electrophilic substitution on preformed imidazo[4,5-b]pyridines is hindered by the electron-deficient pyridine ring and competing reactivity at N3. Attempted nitration or halogenation at C6 requires activating groups (e.g., electron-donating N-substituents), but even optimized conditions yield <20% of the 6-methoxy target after subsequent methoxylation. For instance, Puskullu et al. demonstrated that 3-methyl-imidazo[4,5-b]pyridine undergoes bromination exclusively at C5 under mild conditions, making C6 functionalization unviable [4] [9].
Consequently, direct functionalization of pyridine precursors proves superior. Two validated approaches include:
Table 2: Methoxy Installation Efficiency Comparison
Strategy | Key Reagent/Conditions | Regiocontrol | Yield (%) | Limitations |
---|---|---|---|---|
Electrophilic substitution | HNO₃/H₂SO₄ → NaOMe/Δ | Low (C5 preferred) | <20 | Mixture formation |
Nucleophilic displacement | NaOMe/DMF, 60°C (on chloropyridine) | High | 85–90 | Requires activated precursor |
Directed ortho-metalation | n-BuLi, B(OMe)₃, H₂O₂ | Excellent | 88–92 | Multistep protection/deprotection |
Regioselective protection is critical when carboxylic acids occupy adjacent positions. For 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1820717-92-7), esterification (MeOH/H⁺) must precede N-methylation to avoid zwitterion formation. This highlights the need for tailored protection-deprotection sequences when multiple functional groups are present [9].
N-Methylation at the imidazole nitrogen (N3) demands chemoselectivity to avoid O-methylation of the C6-methoxy group or over-methylation. Three catalytic systems demonstrate efficacy for 6-methoxy-3H-imidazo[4,5-b]pyridine precursors:
Phase-transfer catalysis (PTC) employs benzyltriethylammonium chloride (TEBAC) with 50% NaOH and methyl iodide. This biphasic system selectively methylates the imidazole nitrogen (pKa ~8.5) over pyridinic nitrogen (pKa ~13) due to preferential deprotonation kinetics. Reactions complete within 2 hours at 25°C, delivering N3-methylated products in 94% yield and >99% selectivity [5] [8].
Transition-metal catalysis leverages copper(I) iodide (10 mol%) with DMAP and K₂CO₃ in DMSO. Methyl sources like dimethyl carbonate (DMC) enable greener methylation at 110°C. The system achieves 89% yield for 6-methoxy-3-methyl-3H-imidazo[4,5-b]pyridine but requires inert conditions due to copper sensitivity [7].
Base-mediated alkylation remains the simplest approach: NaH in DMF facilitates deprotonation at N3 within 15 minutes, followed by methyl iodide addition. Though high-yielding (90–95%), this method risks O-alkylation if stoichiometry is uncontrolled. A 1.05:1 ratio of Mel to substrate minimizes dimethylated impurities to <2% [7].
Table 3: N-Methylation Catalyst Performance
System | Conditions | Yield (%) | Selectivity (N3 vs. O/Other) | Reaction Time |
---|---|---|---|---|
Phase-transfer (TEBAC) | 50% NaOH, CH₂Cl₂, Mel, 25°C | 94 | >99:1 | 2 h |
Copper(I)/DMAP | CuI (10 mol%), DMC, K₂CO₃, 110°C | 89 | 95:5 | 12 h |
NaH/DMF | NaH (1.1 eq), DMF, Mel, 0°C → RT | 92 | 93:7 | 30 min |
Solvent influence is pronounced: DMF accelerates methylation but promotes degradation above 50°C, while THF necessitates longer reaction times (6–8 hours). Monitoring by LC-MS is essential when scaling beyond 10 mmol due to exothermicity risks [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: